molecular formula C14H17NO2 B14902227 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol

2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol

Cat. No.: B14902227
M. Wt: 231.29 g/mol
InChI Key: JGZPWDAUIBQIOU-UHFFFAOYSA-N
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Description

2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is an organic compound that features a naphthalene ring substituted with a methoxy group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol typically involves the reaction of 2-methoxynaphthalene with an appropriate amine and ethanol. One common method includes the following steps:

    Starting Materials: 2-methoxynaphthalene, formaldehyde, and ethanolamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: N-substituted aminoethanol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Methoxynaphthalen-1-yl)methyl]amino}ethanol: Similar structure but with a methoxy group at the 4-position.

    2-{[(2-Methoxynaphthalen-1-yl)ethynyl]phenyl}-4-methylbenzenesulfonamide: Contains an ethynyl linkage and a sulfonamide group.

    2-(6-Methoxynaphthalen-2-yl)propionamide: Features a propionamide group instead of an aminoethanol moiety.

Uniqueness

2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol is unique due to its specific substitution pattern and the presence of both an amino and an ethanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(2-methoxynaphthalen-1-yl)methylamino]ethanol

InChI

InChI=1S/C14H17NO2/c1-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15-8-9-16/h2-7,15-16H,8-10H2,1H3

InChI Key

JGZPWDAUIBQIOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCO

Origin of Product

United States

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